N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide
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Overview
Description
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method starts with the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles, including catalyst-free synthesis and the use of environmentally benign solvents . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts . Reaction conditions often involve mild temperatures and the use of solvents like toluene and ethyl acetate .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions can lead to the formation of imidazo[1,2-a]pyrimidine derivatives with various functional groups .
Scientific Research Applications
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer, antiviral, and antibacterial activities . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or modulate the expression of specific genes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide include other imidazo[1,2-a]pyrimidine derivatives, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine .
Uniqueness: What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)11-17(24)21-14-10-13(6-7-16(14)25-4)15-12-23-9-5-8-20-18(23)22-15/h5-10,12H,11H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDCOHHYUZBVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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